molecular formula C15H15N3O3S B2507413 Methyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946235-89-8

Methyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No. B2507413
CAS RN: 946235-89-8
M. Wt: 317.36
InChI Key: NWVLOYIJMNQKTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate” is a chemical compound. It’s related to a class of compounds that have been synthesized for potential use in cancer therapy .


Synthesis Analysis

The synthesis of similar compounds involves a four-step process. The substituted Isatin reacts with 2-substitude-N-(4-phenylthiazol-2-yl) acetamide in glacial acetic acid .


Molecular Structure Analysis

The molecular structure of similar compounds was elucidated by IR, 1H-NMR, Mass spectroscopy along with physical data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of substituted Isatin with 2-substitude-N-(4-phenylthiazol-2-yl) acetamide .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were determined using IR, 1H-NMR, and Mass spectroscopy .

Scientific Research Applications

Antitumor and Antifilarial Agents

Research has indicated that derivatives of thiazole and selenazole, including methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, exhibit potential as antitumor and antifilarial agents. Specifically, methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate demonstrated significant inhibition of leukemia L1210 cell proliferation and showed in vivo antifilarial activity against Acanthocheilonema viteae, highlighting its potential in cancer therapy and treatment of filarial infections (Kumar et al., 1993).

Antiviral Applications

Derivatives of indole N-acyl and N-carbamic esters, designed as water-soluble precursors for antiviral compounds, have shown high activity against influenza A2 and Coxsackie B1 viruses in vitro. Their ability to reduce the severity and duration of disease symptoms in infected ferrets, despite causing local irritancy, indicates their potential for intranasal administration in combatting respiratory infections (Harnden et al., 1979).

Antibacterial, Antifungal, and Anti-tubercular Activity

A series of indolin-2-one derivatives have been synthesized and screened for their antibacterial, antifungal, and anti-tubercular activities. These findings suggest the utility of methyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate derivatives in developing new treatments for various microbial infections (Akhaja & Raval, 2012).

Antimicrobial Activities

Compounds synthesized from (Z)-4-(4-substituted-thiazol-2-yl)-1-(2-oxoindolin-3-ylidene) semicarbazide have been evaluated for their antimicrobial activities, demonstrating potential in addressing microbial resistance and developing new antimicrobial agents (Basavarajaiah & Mruthyunjayaswamy, 2010).

Optoelectronic Applications

Thiadiazole fused indolo[2,3-a]carbazoles, featuring functional groups beneficial for optoelectronic materials, have been synthesized and characterized. Their optical and electrochemical properties suggest these compounds as promising building blocks for optoelectronic applications, indicating the versatility of this compound derivatives beyond biomedical uses (Biniek et al., 2011).

Mechanism of Action

Target of Action

Similar compounds, such as indolin-2-one derivatives, have been designed as acetylcholine esterase (ache) inhibitors . AChE plays a crucial role in nerve signal transmission by breaking down acetylcholine, a neurotransmitter. Inhibition of AChE can lead to an increase in acetylcholine concentration, affecting various neurological processes.

Mode of Action

Related indolin-2-one derivatives have shown to inhibit ache, resulting in altered neurotransmission . The interaction of these compounds with their targets and the resulting changes would need further investigation for a comprehensive understanding.

Biochemical Pathways

Alterations in this pathway can have significant effects on neurological functions .

Pharmacokinetics

Similar hydroxamic acids incorporating indolin-2-ones have shown desirable characteristics for anticancer compounds in terms of absorption, distribution, metabolism, excretion, and toxicity (admet) .

Result of Action

Related compounds have shown potent inhibitory activity against hdac2, leading to cytotoxicity in various human cancer cell lines .

Future Directions

Thiazole is a versatile heterocycle found in the structure of many drugs in use as well as anticancer agents. Future research may focus on the development of thiazole-bearing compounds as anticancer agents .

properties

IUPAC Name

methyl N-[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-21-15(20)17-14-16-11(9-22-14)8-13(19)18-7-6-10-4-2-3-5-12(10)18/h2-5,9H,6-8H2,1H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVLOYIJMNQKTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC(=CS1)CC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.